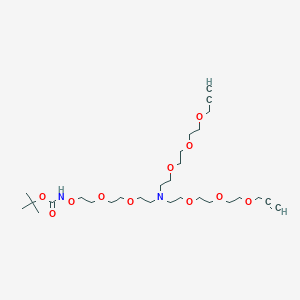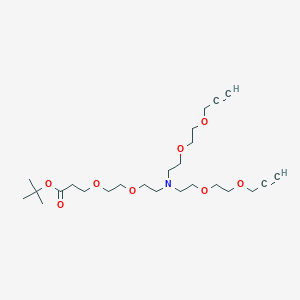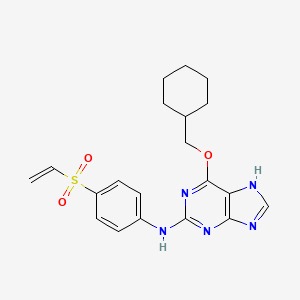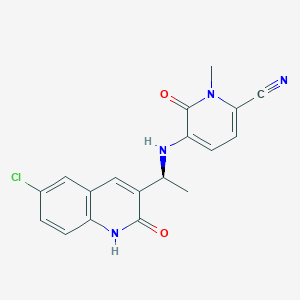
奥卢替尼
描述
Olutasidenib, also known by its brand name Rezlidhia, is an oral medication used to treat acute myeloid leukemia (AML) in patients with a susceptible isocitrate dehydrogenase-1 (IDH-1) mutation . This mutation is tested for by a doctor, and the medicine is only available via prescription .
Molecular Structure Analysis
The chemical formula of Olutasidenib is C18H15ClN4O2 . Its exact mass is 354.09 and its molecular weight is 354.794 .Chemical Reactions Analysis
Olutasidenib has been found to induce CYP3A4, 2B6, 1A2, 2C8, and 2C9, and inhibit P-gp, breast cancer receptor protein, OATP1B1, P1B3, OCT2, and OAT3, and MATE1 and 2K .Physical And Chemical Properties Analysis
Olutasidenib has a molecular formula of C18H15ClN4O2 and a molecular weight of 354.79 . It is a small molecule, orally bioavailable, and capable of penetrating the blood-brain barrier .科学研究应用
Treatment of Acute Myeloid Leukemia (AML)
Olutasidenib is a small molecule, oral, mutated-IDH1 (mIDH1) inhibitor approved for the treatment of relapsed/refractory (R/R) acute myeloid leukemia (AML) . In the pivotal cohort of the registrational phase 1/2 trial, 51/147 (35%) patients achieved a complete remission (CR) or CR with partial hematologic recovery (CRh) to olutasidenib .
Treatment of mIDH1 AML in Patients Relapsed or Refractory to Hematopoietic Stem Cell Transplant
Olutasidenib has been used for the treatment of mIDH1 AML in patients who have relapsed or are refractory to previous hematopoietic stem cell transplant (HSCT) . Post hoc analyses were conducted to better understand the response to olutasidenib in these poor-prognosis subgroups of mIDH1 AML .
Treatment of mIDH1 AML in Patients Relapsed or Refractory to Prior mIDH1 Inhibitor
Olutasidenib has also been used for the treatment of mIDH1 AML in patients who have relapsed or are refractory to prior mIDH1 inhibitor .
Treatment of mIDH1 AML in Patients Relapsed or Refractory to Venetoclax
Olutasidenib has been used for the treatment of mIDH1 AML in patients who have relapsed or are refractory to venetoclax .
Treatment of IDH1-mutant Glioma
Olutasidenib has been used in patients with relapsed or refractory IDH1-mutant glioma . It is a highly potent, orally bioavailable, brain-penetrant and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) .
Treatment of Other Types of Cancer
Olutasidenib is also being studied in the treatment of other types of cancer .
作用机制
Target of Action
Olutasidenib is a selective and potent inhibitor of isocitrate dehydrogenase-1 (IDH1) . IDH1 mutations are common in different types of cancer, such as gliomas, acute myeloid leukemia (AML), intrahepatic cholangiocarcinoma, chondrosarcoma, and myelodysplastic syndromes (MDS) .
Mode of Action
Olutasidenib interacts with its target, the mutated IDH1, by inhibiting it . This inhibition specifically targets the mutated form of IDH1, providing a therapeutic benefit in IDH1-mutated cancers .
Biochemical Pathways
The primary biochemical pathway affected by Olutasidenib involves the conversion of isocitrate to α-ketoglutarate (α-KG), a process catalyzed by IDH1 . IDH1 mutations lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis . By inhibiting the mutated IDH1, Olutasidenib prevents the accumulation of 2-HG .
Pharmacokinetics
Following administration of oral Olutasidenib at the approved dosage in patients with AML, the mean steady-state area under the Olutasidenib concentration over time curve (AUC) and the steady-state maximum plasma concentration (Cmax) both increased less than proportionally over a dosage range of 100–300 mg .
Result of Action
In patients with acute myeloid leukemia (AML) and IDH1 mutations, Olutasidenib led to a 59.1% reduction in 2-hydroxyglutarate (2-HG) levels . This reduction in 2-HG production can restore normal cellular differentiation and provide therapeutic benefit in IDH1-mutated cancers .
Action Environment
The efficacy and stability of Olutasidenib can be influenced by various environmental factors. For instance, patients’ prior treatments, such as hematopoietic stem cell transplant (HSCT), ivosidenib (IVO) or venetoclax (VEN), can affect the response to Olutasidenib . Additionally, the presence of other mutations, such as NPM1, DNMT3A, and FLT3 -ITD mutations, can also impact the drug’s action .
安全和危害
Olutasidenib has been found to be phototoxic in vitro and in vivo studies . The most common adverse reactions include nausea, fatigue/malaise, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, diarrhea, and transaminitis . There is a severe effect called differentiation syndrome that may occur, which can cause organ problems or blood cell problems . It is toxic and contains a pharmaceutically active ingredient .
未来方向
Olutasidenib was approved by the FDA in December 2022 for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a susceptible IDH1 mutation as detected by an FDA-approved test . It demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with R/R IDH1 mut AML . It is also being evaluated for the treatment of myelodysplastic syndrome (MDS), as well as solid tumors and gliomas .
属性
IUPAC Name |
5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQYWYXGTJDAKR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers. | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Olutasidenib | |
CAS RN |
1887014-12-1 | |
| Record name | Olutasidenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olutasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLUTASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



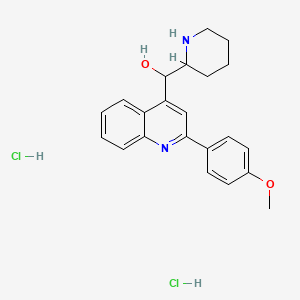
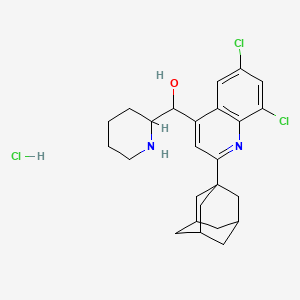

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)
![2,4-Difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B609666.png)
![N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B609667.png)

